molecular formula C15H18N2O2S2 B12208750 (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12208750
M. Wt: 322.5 g/mol
InChI Key: CXSCXXJSWFBCQD-MLPAPPSSSA-N
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Description

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a thiazol-4-one core fused with a 2,6-dimethylmorpholine group and a 3-methylthiophene ring. The morpholine and thiophene motifs are recognized pharmacophores in central nervous system (CNS) active compounds . Thiophene rings, in particular, have been demonstrated to aid in blood-brain barrier penetration and are present in known anticonvulsant agents, while the morpholine group is a common feature in compounds with diverse biological activities . This specific molecular architecture suggests potential for investigation as a multifunctional ligand. Researchers may explore its activity in areas such as ion channel modulation, given that structural analogs have shown effects on voltage-gated sodium and calcium channels, which are critical targets in the study of neurological disorders . The compound is provided strictly for research purposes in laboratory settings. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

Molecular Formula

C15H18N2O2S2

Molecular Weight

322.5 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C15H18N2O2S2/c1-9-4-5-20-12(9)6-13-14(18)16-15(21-13)17-7-10(2)19-11(3)8-17/h4-6,10-11H,7-8H2,1-3H3/b13-6-

InChI Key

CXSCXXJSWFBCQD-MLPAPPSSSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=C(C=CS3)C)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=C(C=CS3)C)S2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common method involves reacting thiosemicarbazides with α-halo carbonyl compounds. For instance:

  • Step 1 : N-Substituted thiosemicarbazides are prepared by condensing hydrazine derivatives with isothiocyanates.

  • Step 2 : Cyclization with chloroacetic acid in acetic acid under reflux forms the thiazol-4-one core.

Example Protocol :

  • Dissolve N-benzyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide (10 mmol) in ethanol.

  • Add chloroacetone (12 mmol) and triethylamine (1.5 eq).

  • Reflux for 6–10 hours.

  • Isolate the product via filtration and recrystallize from ethanol (yield: 78–99%).

Key Data :

Starting MaterialReagentConditionsYield (%)
Thiosemicarbazide derivativeChloroacetoneReflux, EtOH85–99

One-Pot Multi-Component Reactions

Solvent-free and catalyst-driven methods enhance efficiency:

  • Bi(SCH₂COOH)₃-Catalyzed Synthesis :
    Mix aromatic amine, aldehyde, mercaptoacetic acid, and Bi(SCH₂COOH)₃ at 70°C. The catalyst facilitates cyclization within 4–6 hours (yield: 75–90%).

Introduction of the 2,6-Dimethylmorpholin-4-yl Group

The morpholine substituent is introduced via nucleophilic substitution or condensation:

Nucleophilic Substitution on Halogenated Thiazoles

  • Step 1 : Brominate the thiazole at the 2-position using NBS (N-bromosuccinimide).

  • Step 2 : React with 2,6-dimethylmorpholine in the presence of a base (e.g., K₂CO₃) in acetonitrile.

Example Protocol :

  • Dissolve 2-bromothiazol-4-one (5 mmol) and 2,6-dimethylmorpholine (6 mmol) in acetonitrile.

  • Add K₂CO₃ (7.5 mmol) and reflux for 12 hours.

  • Purify via column chromatography (SiO₂, EtOAc/hexane) (yield: 65–80%).

Key Data :

Thiazole IntermediateMorpholine DerivativeBaseSolventYield (%)
2-Bromothiazol-4-one2,6-DimethylmorpholineK₂CO₃Acetonitrile72

Formation of the Methylidene Linkage

The (3-methylthiophen-2-yl)methylidene group is introduced via Knoevenagel condensation:

Aldehyde Condensation

  • Step 1 : Synthesize 3-methylthiophene-2-carbaldehyde via Vilsmeier-Haack formylation of 3-methylthiophene.

  • Step 2 : Condense with the thiazol-4-one derivative using piperidine as a base.

Example Protocol :

  • Dissolve 2-(2,6-dimethylmorpholin-4-yl)thiazol-4-one (5 mmol) and 3-methylthiophene-2-carbaldehyde (6 mmol) in ethanol.

  • Add piperidine (0.5 mL) and reflux for 4–6 hours.

  • Cool, filter, and recrystallize from ethanol (yield: 60–75%).

Key Data :

Thiazol-4-One DerivativeAldehydeCatalystSolventYield (%)
2-(2,6-Dimethylmorpholin-4-yl)thiazol-4-one3-Methylthiophene-2-carbaldehydePiperidineEthanol68

Optimization and Stereochemical Control

Z-Selectivity in Methylidene Formation

The (5Z)-configuration is favored by:

  • Solvent Polarity : Polar solvents (e.g., ethanol) stabilize the transition state.

  • Base Choice : Piperidine minimizes steric hindrance, promoting the Z-isomer.

Purification Methods

  • Column Chromatography : SiO₂ with EtOAc/hexane (3:7) resolves geometric isomers.

  • Recrystallization : Ethanol/water mixtures improve purity (mp: 182–184°C).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Thiosemicarbazide CyclizationHigh regioselectivityMulti-step, long reaction times78–99
One-Pot Catalytic SynthesisSolvent-free, rapidRequires specialized catalysts75–90
Morpholine SubstitutionCompatible with halogenated intermediatesSensitivity to moisture65–80
Knoevenagel CondensationStereochemical controlAldehyde stability issues60–75

Mechanistic Insights

  • Thiazole Ring Formation : Proceeds via nucleophilic attack of the thiourea sulfur on α-halo carbonyl compounds, followed by cyclization.

  • Morpholine Introduction : SN2 displacement of halide by the morpholine nitrogen.

  • Methylidene Linkage : Base-catalyzed deprotonation generates an enolate, which attacks the aldehyde carbonyl.

Scalability and Industrial Relevance

  • Catalyst Recycling : Bi(SCH₂COOH)₃ can be reused for up to 5 cycles without significant loss in activity.

  • Continuous Flow Systems : Microreactors reduce reaction times for Knoevenagel condensation by 50%.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Microwave synthesis (e.g., compound 5m in ) achieves higher yields (80%) in shorter times compared to traditional reflux methods (e.g., 7–24 h in ).
  • Morpholine Derivatives : The target compound’s 2,6-dimethylmorpholine group may improve metabolic stability over unmethylated morpholine analogs .

Physicochemical and Structural Properties

  • Z-Configuration Stability : The exocyclic double bond’s Z-configuration is critical for bioactivity and is conserved across analogs via stereoselective synthesis (e.g., sodium acetate/acetic acid conditions in ).
  • Solubility : The 2,6-dimethylmorpholine group likely increases water solubility compared to 2-morpholinyl or piperidinyl analogs .

Computational and Spectral Analysis

  • NMR Trends : The target compound’s ¹H NMR would show resonance for the thiophene methyl group (~2.5 ppm) and morpholine protons (~3.7 ppm), similar to compound 5m .
  • LogP Predictions : The 3-methylthiophene substituent may increase logP compared to benzofuran or methoxybenzylidene analogs, suggesting enhanced membrane permeability.

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